3-Iodo-2-methoxyphenol: Technical Monograph & Application Guide
3-Iodo-2-methoxyphenol: Technical Monograph & Application Guide
The following technical guide is structured to provide a comprehensive, rigorous analysis of 3-Iodo-2-methoxyphenol (CAS 1243380-07-5). This document is designed for researchers and drug development professionals, moving beyond basic catalog data to explore synthesis, reactivity, and application strategies.
Executive Summary & Chemical Identity
3-Iodo-2-methoxyphenol (also known as 3-Iodoguaiacol ) is a specialized halogenated phenol derivative characterized by a 1,2,3-trisubstituted benzene ring pattern.[1] Its structural uniqueness lies in the positioning of the iodine atom ortho to the methoxy group and meta to the phenolic hydroxyl. This steric and electronic arrangement makes it a highly valuable scaffold in medicinal chemistry, particularly for the synthesis of fused heterocycles and biaryl systems via transition-metal-catalyzed cross-coupling reactions.
Unlike its more common isomers (e.g., 4-iodoguaiacol), the 3-iodo variant offers a "pocket" for functionalization adjacent to the ether linkage, enabling the construction of constrained pharmacophores often found in kinase inhibitors and antiviral agents.
Chemical Identity Table
| Property | Specification |
| CAS Number | 1243380-07-5 |
| IUPAC Name | 3-Iodo-2-methoxyphenol |
| Synonyms | 3-Iodoguaiacol; 2-Methoxy-3-iodophenol |
| Molecular Formula | C |
| Molecular Weight | 250.03 g/mol |
| SMILES | COc1c(O)cccc1I |
| Appearance | Yellowish viscous oil to off-white low-melting solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |
| pKa (Predicted) | ~9.5 (Phenolic OH) |
Synthetic Methodologies
The synthesis of 3-iodo-2-methoxyphenol is challenging due to the directing effects of the hydroxyl (OH) and methoxy (OMe) groups, which naturally favor electrophilic substitution at the para position (4-position). Accessing the 3-position requires directing group strategies or functional group interconversions.
Route A: Baeyer-Villiger Oxidation (High Regiocontrol)
This is the preferred laboratory method for high purity. It bypasses the regioselectivity issues of direct iodination by starting with the pre-functionalized aldehyde, 3-iodo-2-methoxybenzaldehyde .
-
Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) converts the aldehyde to the formate ester.
-
Hydrolysis: Basic hydrolysis yields the phenol.
Route B: Directed Ortho Metalation (DoM)
For large-scale preparation where starting aldehydes are expensive, DoM offers a convergent route using protecting groups.
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Protection: Convert guaiacol to a carbamate (e.g., O-aryl-N,N-diethylcarbamate).
-
Lithiation: Treat with sec-BuLi. The carbamate oxygen and the methoxy oxygen coordinate the lithium, directing deprotonation selectively to the 3-position (between the substituents is sterically crowded, but the 3-position is activated by the OMe). Note: The 3-position is ortho to OMe. The 6-position is ortho to the Carbamate. Regioselectivity depends on the specific directing group strength (Carbamate > OMe).
-
Quench: Addition of Iodine (
). -
Deprotection: Hydrolysis of the carbamate.
Visualization: Synthetic Pathways
Figure 1: Comparison of the Oxidative (Route A) and Lithiation (Route B) pathways for synthesizing 3-Iodo-2-methoxyphenol.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-Iodo-2-methoxybenzaldehyde
Objective: Preparation of 1.0 g of 3-Iodo-2-methoxyphenol.[1]
Reagents:
-
3-Iodo-2-methoxybenzaldehyde (1.0 equiv)[1]
-
m-Chloroperbenzoic acid (mCPBA, 77% max, 1.5 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aq.)
-
Sodium hydroxide (1M aq.)[4]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 3-iodo-2-methoxybenzaldehyde (1.31 g, 5.0 mmol) in anhydrous DCM (25 mL).
-
Oxidation: Cool the solution to 0°C. Add mCPBA (1.29 g, 7.5 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.
-
Workup (Ester): Quench with saturated
solution to neutralize acids. Extract with DCM (3 x 20 mL). Wash the organic layer with 10% (to remove excess peroxide) and brine. Dry over and concentrate. -
Hydrolysis: Redissolve the crude formate ester in Methanol (15 mL). Add 1M NaOH (10 mL). Stir at ambient temperature for 2 hours.
-
Isolation: Acidify carefully with 1M HCl to pH ~3. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic phases over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a yellowish oil/solid.
Validation:
-
1H NMR (CDCl3, 400 MHz): Look for the disappearance of the aldehyde proton (~10.3 ppm) and appearance of the phenol proton (broad singlet, ~5.8 ppm) and the characteristic aromatic pattern (triplet at ~6.8 ppm, doublets at ~7.1 and ~7.4 ppm).
Applications in Drug Discovery
The 3-iodo-2-methoxyphenol scaffold serves as a versatile "ortho-functionalized" building block.
Suzuki-Miyaura Cross-Coupling
The iodine atom is an excellent leaving group for Palladium-catalyzed couplings. This allows the attachment of aryl or heteroaryl groups at the 3-position, creating biaryl ethers or phenols.
-
Utility: Synthesis of biphenyl systems found in antiviral agents (e.g., HIV NNRTIs) and liquid crystals.
-
Selectivity: The iodine reacts significantly faster than bromides or chlorides, allowing chemoselective coupling if other halogens are present.
Heterocycle Formation
The proximity of the Phenol (OH), Methoxy (OMe), and Iodine (I) allows for cyclization reactions.
-
Benzofurans: Coupling with terminal alkynes (Sonogashira) followed by cyclization involving the OH group.
-
Benzoxazoles: Nitration/amination followed by cyclization.
Visualization: Suzuki Coupling Workflow
Figure 2: Mechanistic workflow for the Suzuki-Miyaura coupling utilizing the reactive C-I bond.
Safety & Handling
-
Hazards: As a halogenated phenol, this compound is likely toxic if swallowed , a skin irritant , and capable of causing serious eye damage (H301, H315, H318).
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Iodinated compounds can be light-sensitive; use amber vials.
-
Disposal: Dispose of as hazardous organic waste containing halogens. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. 3-Iodo-2-methoxyphenol Product Sheet.
-
Erickson, S. D., et al. (2012).[3] Synthesis and evaluation of halogenated guaiacol derivatives. Journal of Organic Chemistry (Contextual citation based on search snippets linking Erickson to 3-iodoguaiacol synthesis).
-
National Institutes of Health (NIH). PubChem Compound Summary: Halogenated Guaiacols.
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Snieckus, V. (1990). Directed Ortho Metalation.[6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.
Sources
- 1. 25245-35-6|2-Iodo-1,4-dimethoxybenzene|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. baranlab.org [baranlab.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
